1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone
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Description
1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone is a useful research compound. Its molecular formula is C5H9N3OS and its molecular weight is 159.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity . They have also been evaluated for their urease inhibitor activities , suggesting potential targets could be microbial cells and the urease enzyme.
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been shown to interact with their targets to exert their effects . For instance, some derivatives have been found to inhibit the urease enzyme, which is essential for the survival of certain bacteria .
Biochemical Pathways
Given the reported urease inhibitory activity of similar compounds , it can be inferred that the urea cycle might be one of the affected pathways. The urea cycle is crucial for nitrogen metabolism in organisms.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity and urease inhibitory activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant in the context of bacterial infections, as urease activity is essential for the survival of certain pathogens like Helicobacter pylori .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . Additionally, thiadiazole derivatives can disrupt DNA replication, thereby inhibiting the proliferation of both bacterial and cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. For example, it binds to the active site of urease, inhibiting its activity . This binding interaction is facilitated by the thiadiazole moiety, which interacts with the enzyme’s active site, leading to enzyme inhibition . Furthermore, thiadiazole derivatives can disrupt DNA replication by interfering with the function of nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Thiadiazole derivatives have been shown to maintain their activity over extended periods, although their stability can be affected by environmental conditions such as temperature and pH . Long-term studies have demonstrated that these compounds can induce sustained changes in cellular processes, including prolonged inhibition of enzyme activity and disruption of DNA replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiadiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Thiadiazole derivatives can cross cellular membranes and distribute to various tissues, influencing their biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
1-(5-amino-2-methyl-2H-1,3,4-thiadiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9)8-4(2)10-5(6)7-8/h4H,1-2H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJTXKVVXPOYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(N=C(S1)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389686 |
Source
|
Record name | STK370004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-03-5 |
Source
|
Record name | STK370004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.